

# Application Notes and Protocols for Reactions Involving (4-Phenoxyphenyl)methanol

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## Compound of Interest

Compound Name: (4-Phenoxyphenyl)methanol

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These application notes provide detailed protocols for common chemical transformations of **(4-Phenoxyphenyl)methanol**, a versatile building block in organic synthesis and medicinal chemistry. The protocols are designed to be a practical guide for laboratory work, offering step-by-step instructions for Williamson ether synthesis, esterification, and oxidation reactions. Additionally, potential applications in drug discovery are highlighted with an illustrative signaling pathway.

## Chemical and Physical Properties of (4-Phenoxyphenyl)methanol

**(4-Phenoxyphenyl)methanol** is a commercially available solid that serves as a key intermediate in the synthesis of a variety of organic molecules.<sup>[1]</sup> Its structure, featuring a reactive benzylic alcohol and a phenoxy group, allows for diverse functionalization.

Property	Value
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	200.23 g/mol [2]
CAS Number	2215-78-3
Appearance	Solid
Boiling Point	333.2 °C at 760 mmHg[1]

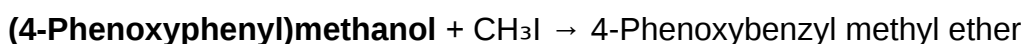
## Experimental Protocols

The following protocols are adapted from established synthetic methodologies and are tailored for reactions starting with **(4-Phenoxyphenyl)methanol**.

### Williamson Ether Synthesis: Synthesis of 4-Phenoxybenzyl Methyl Ether

The Williamson ether synthesis is a robust method for the preparation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4][5][6]

Reaction Scheme:



Experimental Protocol:

- **Reaction Setup:** In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve **(4-Phenoxyphenyl)methanol** (1.0 eq, 5.0 g, 25.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
- **Deprotonation:** To the stirred solution, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, 1.1 g, 27.5 mmol) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 30 minutes.
- **Addition of Alkyl Halide:** Add methyl iodide (CH<sub>3</sub>I, 1.2 eq, 1.86 mL, 30.0 mmol) dropwise to the reaction mixture.

- **Reaction:** Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-phenoxybenzyl methyl ether.

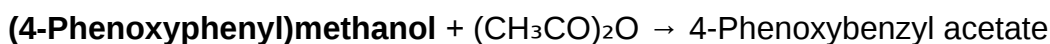
Quantitative Data (Estimated):

Product	Yield	$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz) $\delta$ (ppm)	$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 101 MHz) $\delta$ (ppm)
4-Phenoxybenzyl methyl ether	~85-95%	7.38-7.28 (m, 4H), 7.12-7.00 (m, 5H), 4.45 (s, 2H), 3.40 (s, 3H)	157.8, 157.2, 133.5, 129.8, 129.6, 123.5, 119.0, 118.8, 74.5, 58.2

## Esterification: Synthesis of 4-Phenoxybenzyl Acetate

Esterification of **(4-Phenoxyphenyl)methanol** can be readily achieved by reaction with an acylating agent such as acetic anhydride in the presence of a base.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Reaction Scheme:



Experimental Protocol:

- **Reaction Setup:** In a 100 mL round-bottom flask, dissolve **(4-Phenoxyphenyl)methanol** (1.0 eq, 5.0 g, 25.0 mmol) in 50 mL of dichloromethane (DCM).

- Addition of Base: Add triethylamine (Et<sub>3</sub>N, 1.5 eq, 5.2 mL, 37.5 mmol) to the solution.
- Addition of Acylating Agent: Add acetic anhydride ((CH<sub>3</sub>CO)<sub>2</sub>O, 1.2 eq, 2.8 mL, 30.0 mmol) dropwise to the stirred solution at 0 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

## Quantitative Data:

Product	Yield	<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , 101 MHz) δ (ppm)	Mass Spectrum (EI) m/z
4-Phenoxybenzyl acetate	>90%	7.37-7.29 (m, 4H), 7.12-6.98 (m, 5H), 5.10 (s, 2H), 2.12 (s, 3H) <a href="#">[12]</a>	170.9, 157.6, 157.3, 131.2, 129.8, 129.7, 123.6, 119.2, 118.9, 66.2, 21.1 <a href="#">[12]</a>	242 (M <sup>+</sup> ), 199, 183, 152, 77

## Oxidation: Synthesis of 4-Phenoxybenzaldehyde

The selective oxidation of primary alcohols to aldehydes can be achieved using various reagents. A mild and efficient method is the TEMPO-catalyzed oxidation using a co-oxidant.[\[2\]](#)  
[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Reaction Scheme:

**(4-Phenoxyphenyl)methanol** → 4-Phenoxybenzaldehyde

## Experimental Protocol:

- **Reaction Setup:** To a stirred solution of **(4-Phenoxyphenyl)methanol** (1.0 eq, 5.0 g, 25.0 mmol) in 100 mL of DCM, add (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.1 eq, 0.39 g, 2.5 mmol).
- **Addition of Co-oxidant:** In a separate flask, prepare a solution of sodium hypochlorite (NaOCl, household bleach, ~5%, 1.5 eq) and sodium bicarbonate (NaHCO<sub>3</sub>, 1.5 eq) in water. Add this solution dropwise to the reaction mixture at 0 °C.
- **Reaction:** Stir the reaction vigorously at 0 °C for 1-2 hours, or until TLC indicates complete consumption of the starting material.
- **Work-up:** Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
- **Extraction:** Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
- **Drying and Concentration:** Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and remove the solvent under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-phenoxybenzaldehyde.

## Quantitative Data:

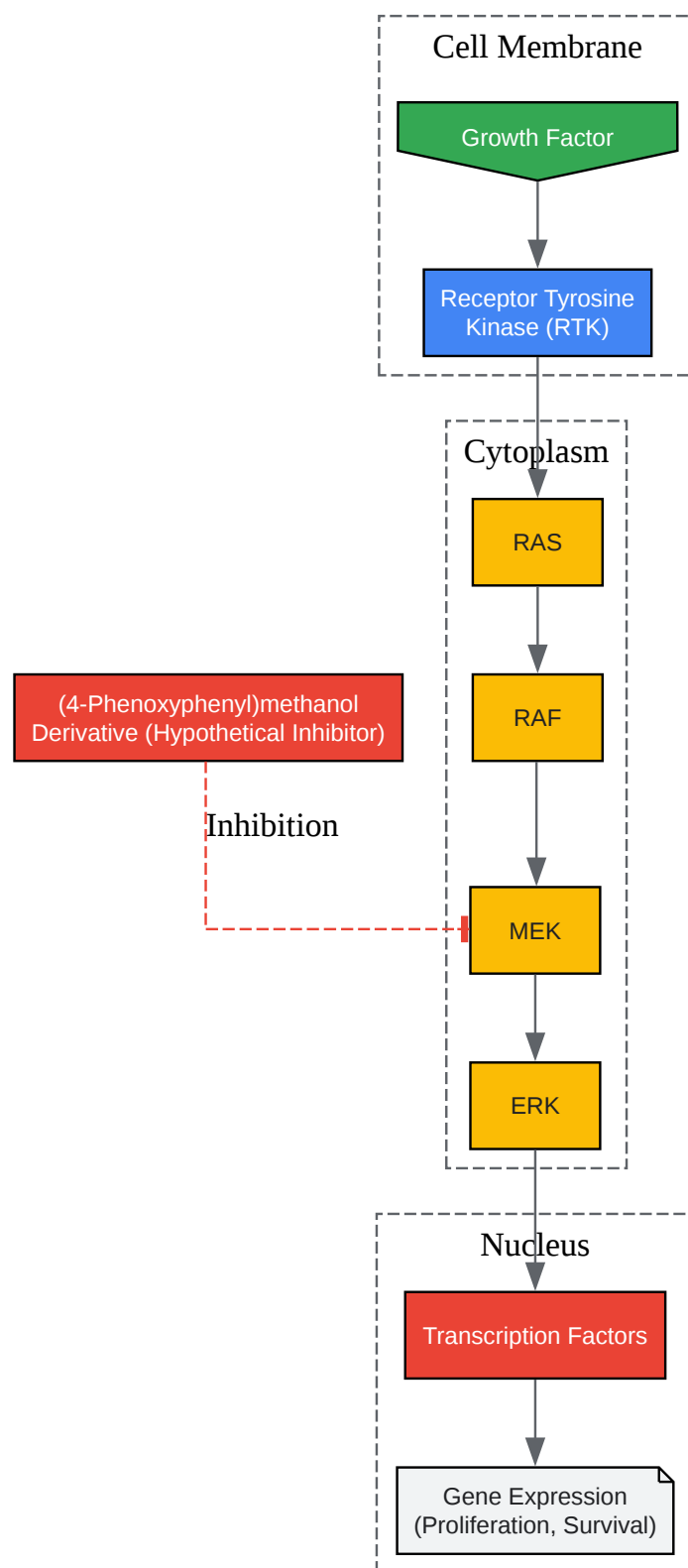
Product	Yield	Melting Point	Refractive Index (n <sub>20/D</sub> )	Mass Spectrum (EI) m/z
4-Phenoxybenzaldehyde	~90%	24-25 °C <sup>[16]</sup>	1.611 <sup>[16]</sup>	198 (M <sup>+</sup> ), 197, 169, 115, 77, 51 <sup>[17]</sup>

## Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of **(4-Phenoxyphenyl)methanol** are of interest in drug discovery due to their structural similarity to known bioactive molecules, including kinase inhibitors.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) The phenoxybenzyl scaffold can serve as a core for the development of inhibitors targeting various signaling pathways implicated in diseases such as cancer.

### Illustrative Signaling Pathway: The ERK/MAPK Pathway

The Extracellular signal-regulated kinase (ERK) pathway, a part of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a crucial regulator of cell proliferation, differentiation, and survival.[\[1\]](#)[\[17\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.



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Caption: The ERK/MAPK signaling pathway and a potential point of inhibition.

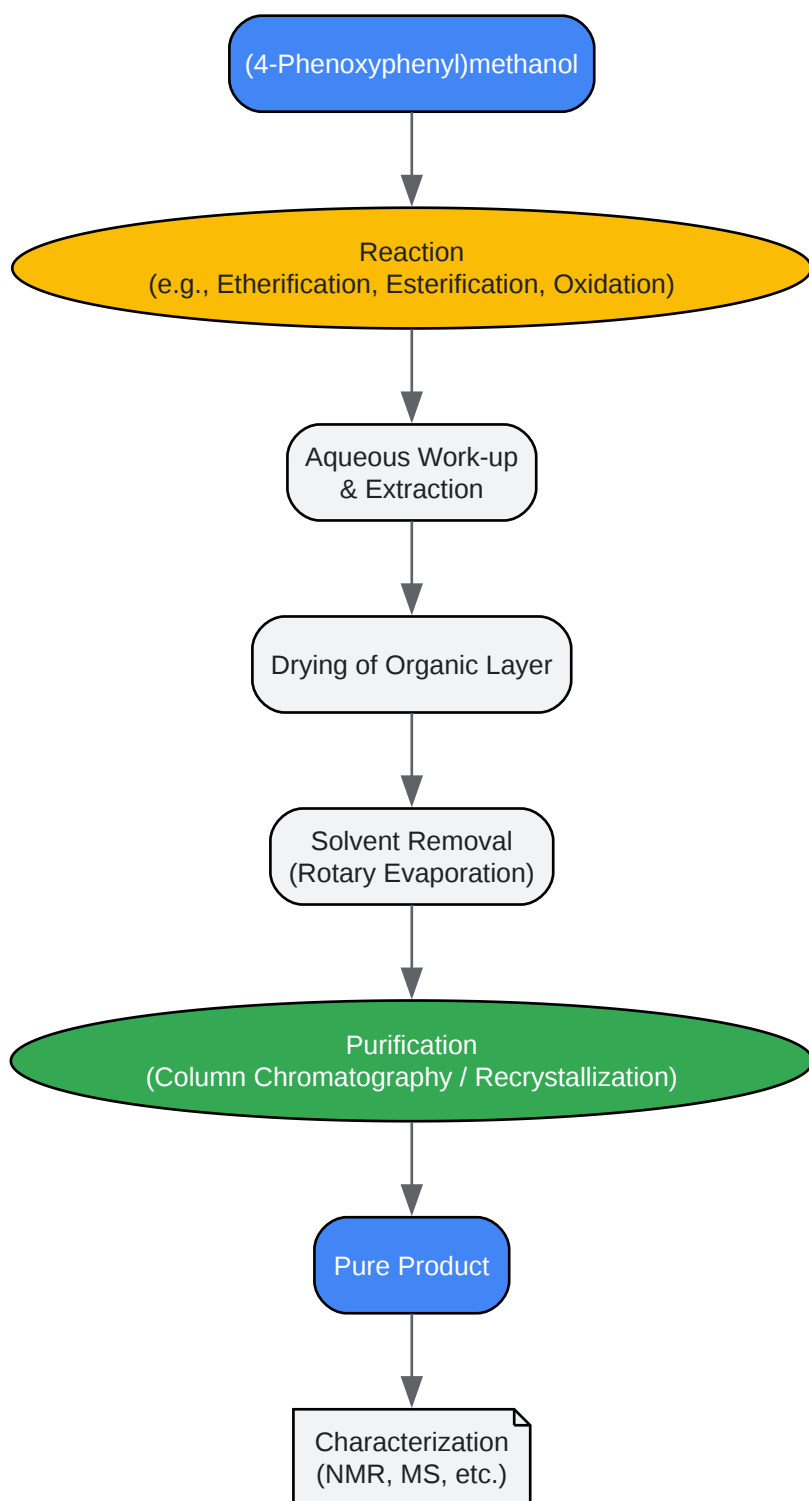
The diagram above illustrates a simplified ERK/MAPK signaling cascade. Growth factors bind to Receptor Tyrosine Kinases (RTKs), initiating a phosphorylation cascade through RAS, RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate transcription factors, leading to changes in gene expression that promote cell proliferation and survival. A hypothetical inhibitor derived from **(4-Phenoxyphenyl)methanol** could be designed to target a key kinase in this pathway, such as MEK, thereby blocking the downstream signaling and inhibiting cancer cell growth.

## Experimental Workflow Visualizations

### General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and purification of derivatives from **(4-Phenoxyphenyl)methanol**.



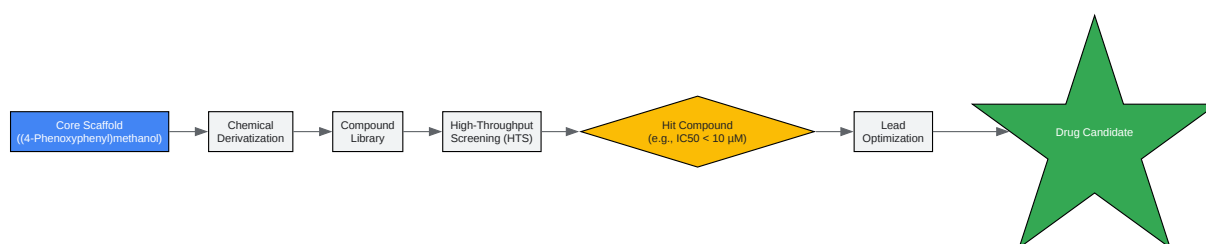


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Caption: A generalized workflow for the synthesis of **(4-Phenoxyphenyl)methanol** derivatives.

## Logical Relationship for Kinase Inhibitor Discovery

This diagram illustrates the logical progression from a starting material to the identification of a potential kinase inhibitor.



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